molecular formula C10H14N2O2 B13173635 2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde

2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde

Cat. No.: B13173635
M. Wt: 194.23 g/mol
InChI Key: RIDOSDPPBSIIHZ-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is a heterocyclic compound that features both pyrazole and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde typically involves the formation of the pyrazole ring followed by the introduction of the oxolane moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving hydrazines and α,β-unsaturated carbonyl compounds . The oxolane ring can be introduced via a subsequent cyclization reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: 2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid.

    Reduction: 2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its bioactivity may be attributed to its ability to inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-1H-pyrazol-4-yl)oxolane-3-carbaldehyde is unique due to the presence of both pyrazole and oxolane rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H14N2O2/c1-2-12-6-9(5-11-12)10-8(7-13)3-4-14-10/h5-8,10H,2-4H2,1H3

InChI Key

RIDOSDPPBSIIHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)C=O

Origin of Product

United States

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